molecular formula C19H19F2NO2 B15188622 (+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide CAS No. 161692-83-7

(+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide

Cat. No.: B15188622
CAS No.: 161692-83-7
M. Wt: 331.4 g/mol
InChI Key: GJKJZZUIATUTOD-UHFFFAOYSA-N
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Description

(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound characterized by its unique biphenyl structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from biphenyl derivatives One common method includes the reaction of biphenyl with fluorinating agents to introduce the difluoro groupsThe gamma-oxo group is usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A biphenyl derivative with amino groups.

    2,2’-Diamino-4,4’-dimethyl-6,6’-dibromo-1,1’-biphenyl: A brominated biphenyl derivative.

Uniqueness

(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its difluoro groups and gamma-oxo functionality, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

161692-83-7

Molecular Formula

C19H19F2NO2

Molecular Weight

331.4 g/mol

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-N-ethyl-2-methyl-4-oxobutanamide

InChI

InChI=1S/C19H19F2NO2/c1-3-22-19(24)12(2)10-18(23)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3,(H,22,24)

InChI Key

GJKJZZUIATUTOD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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